molecular formula C9H10O2 B113098 4-Hydroxy-2,5-dimethylbenzaldehyde CAS No. 85231-15-8

4-Hydroxy-2,5-dimethylbenzaldehyde

Cat. No. B113098
CAS RN: 85231-15-8
M. Wt: 150.17 g/mol
InChI Key: XLIMLVMYIYSMIQ-UHFFFAOYSA-N
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Description

4-Hydroxy-2,5-dimethylbenzaldehyde is an aromatic aldehyde . It is a solid substance with a molecular weight of 150.18 . Its molecular formula is C9H10O2 .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-2,5-dimethylbenzaldehyde consists of a benzene ring substituted with two methyl groups, a hydroxyl group, and an aldehyde group . The exact mass is 150.068085 .


Physical And Chemical Properties Analysis

4-Hydroxy-2,5-dimethylbenzaldehyde has a density of 1.1±0.1 g/cm3 . It has a boiling point of 272.7±35.0 °C at 760 mmHg . The flash point is 113.8±18.5 °C .

Scientific Research Applications

Organic Synthesis

In organic chemistry, 4-Hydroxy-2,5-dimethylbenzaldehyde can be utilized as a precursor or intermediate in the synthesis of complex organic molecules. Its aldehyde group is reactive and can form various derivatives, such as oximes, hydrazones, and other heterocyclic compounds, which are valuable in synthetic organic chemistry .

Material Science

This compound finds its use in material science, particularly in the synthesis of polymers and small organic molecules that can serve as building blocks for more complex structures. Its involvement in phase transfer catalyzed polymerization indicates its utility in creating novel polymeric materials .

Analytical Chemistry

4-Hydroxy-2,5-dimethylbenzaldehyde: can be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in chromatography and mass spectrometry to help identify and quantify other substances .

Biochemistry Research

In biochemistry, this compound is structurally related to several bioactive aldehydes that have been extensively studied for their effects on biological systems. It can be used in research to study the impact of similar compounds on cellular functions and metabolic pathways .

Environmental Science

The physicochemical properties of 4-Hydroxy-2,5-dimethylbenzaldehyde , such as water solubility and lipophilicity, can be important in environmental science. These properties can affect the compound’s behavior in the environment, including its distribution, bioavailability, and potential as an environmental contaminant .

Safety and Hazards

4-Hydroxy-2,5-dimethylbenzaldehyde is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

4-hydroxy-2,5-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-4-9(11)7(2)3-8(6)5-10/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIMLVMYIYSMIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510884
Record name 4-Hydroxy-2,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2,5-dimethylbenzaldehyde

CAS RN

85231-15-8
Record name 4-Hydroxy-2,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-2,5-dimethyl-benzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

First step: To a stirring solution of 2,5-dimethyl-4-methoxybenzaldehyde (0.82 g, 5.0 mmol) at −20° C. in CH2Cl2 (10 mL) was added BBr3 (10 mL, 1M in CH2Cl2). The reaction mixture was stirred at room temperature for 16 hrs. It was added ice and diluted with CH2Cl2. The organic layer was dried over Na2SO4, filtered and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel, eluting with ethyl acetate/hexanes (1:1) to afford 2,5-dimethyl-4-hydroxy-benzaldehyde as a yellow solid (0.43 g, 57%): 1H NMR (300 MHz, DMSO-d6): δ 10.41 (s, 1 H), 9.99 (s, 1 H), 7.56 (s, 1 H), 6.69 (s, 1 H), 2.51 (s, 3 H), 2.14 (s, 3 H); TLC conditions: Uniplate silica gel, 250 microns; Mobile phase=20% ethyl acetate in hexanes; Rf=0.48.
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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